Tris(trimethylsilyl) phosphate

Lithium-ion battery Electrolyte additive Coulombic efficiency

Tris(trimethylsilyl) phosphate (TMSP, also designated TMSPa or TTSP) is an organosilicon compound with the molecular formula C9H27O4PSi3, classified as a silyl phosphate ester. As a colorless to pale yellow liquid with density ~0.945 g/mL at 25 °C, TMSP functions primarily as a high-voltage cathode electrolyte additive in lithium-ion batteries, forming a protective cathode-electrolyte interphase (CEI) film on Ni-rich layered oxide cathodes.

Molecular Formula C9H27O4PSi3
Molecular Weight 314.54 g/mol
CAS No. 10497-05-9
Cat. No. B1206849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl) phosphate
CAS10497-05-9
Synonymstris(trimethylsilyl)phosphate
Molecular FormulaC9H27O4PSi3
Molecular Weight314.54 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3
InChIKeyQJMMCGKXBZVAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(trimethylsilyl) phosphate CAS 10497-05-9 | High-Voltage Electrolyte Additive for Li-Ion Battery Procurement


Tris(trimethylsilyl) phosphate (TMSP, also designated TMSPa or TTSP) is an organosilicon compound with the molecular formula C9H27O4PSi3, classified as a silyl phosphate ester . As a colorless to pale yellow liquid with density ~0.945 g/mL at 25 °C, TMSP functions primarily as a high-voltage cathode electrolyte additive in lithium-ion batteries, forming a protective cathode-electrolyte interphase (CEI) film on Ni-rich layered oxide cathodes [1].

Why Tris(trimethylsilyl) phosphate Cannot Be Substituted by Generic Organosilicon or Phosphate Additives


Tris(trimethylsilyl) phosphate exhibits fundamentally distinct reactivity and performance characteristics compared to closely related additives such as tris(trimethylsilyl) phosphite (TMSPi) and tris(trimethylsilyl) borate (TMSB), which cannot be interchanged without compromising cell performance metrics [1]. TMSP's P=O phosphoryl moiety confers different electrochemical oxidation behavior, HF-scavenging capacity, and interfacial film composition relative to TMSPi's P(III) center or TMSB's boron core [2]. Procurement decisions must therefore be guided by compound-specific, application-matched evidence rather than class-level assumptions.

Tris(trimethylsilyl) phosphate Procurement Evidence: Quantitative Head-to-Head Comparisons


TMSP vs TMSPi: Coulombic Efficiency and Capacity Retention in NMC/Graphite Pouch Cells

In a direct comparative study using ultra-high precision coulometry, tris(trimethylsilyl) phosphate (TMSP) delivered inferior coulombic efficiency and higher parasitic reaction rates compared to tris(trimethylsilyl) phosphite (TMSPi) in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells. Cells containing TMSPi exhibited lower charge endpoint capacity slippage and reduced impedance [1].

Lithium-ion battery Electrolyte additive Coulombic efficiency

TMSP vs Baseline: 10.2% Improvement in Initial Discharge Capacity at 4.5 V in NMC Cathodes

Incorporation of 1% TMSP into LiPF6-based electrolyte increased the initial discharge capacity of LiNi0.5Co0.2Mn0.3O2 cathode material from 173.4 mAh g⁻¹ to 191.0 mAh g⁻¹, a 10.2% improvement, when cycled between 3.0 and 4.5 V (vs. Li/Li⁺) at 0.1 C [1].

High-voltage cathode Electrolyte additive Initial capacity

TMSP vs Baseline: 13.9% Absolute Improvement in Capacity Retention After 100 Cycles at 1C

Under identical 1C cycling conditions at 4.5 V upper cutoff, LiNi0.5Co0.2Mn0.3O2 cells containing 1% TMSP achieved 90.9% capacity retention after 100 cycles, compared to only 77.0% retention in the additive-free baseline electrolyte—an absolute improvement of 13.9 percentage points [1].

Cycling stability High-voltage cycling Capacity retention

TMSP vs TMSPi and TMSB: HF/LiF Scavenging Thermodynamics via First-Principles Calculations

First-principles DFT calculations reveal that TMSP, TMSPi, and TMSB all exhibit favorable thermodynamics for HF-scavenging reactions with both neutral and cation species (ΔG < 0). Notably, TMSP demonstrates comparable HF-scavenging capability to the other additives, but its P=O structure provides distinct stabilization of the resulting products [1].

HF scavenging DFT calculation Electrolyte stabilization

TMSP vs TMSPi: Differential Gas Evolution and HF Scavenging in Carbonate Electrolytes

Online electrochemical mass spectrometry (OEMS) revealed that both TMSP and TMSPi exhibit chemical instability in carbonate electrolytes and act primarily as HF scavengers rather than as passive film formers that suppress electrolyte decomposition [1]. Decreased POF3 evolution and formation of Me3SiF confirm HF-scavenging as the dominant mechanism for both additives.

OEMS Gas evolution Electrolyte decomposition

Tris(trimethylsilyl) phosphate Procurement Use Cases Based on Quantitative Evidence


High-Voltage NMC Cathode Formulation Requiring +10% Initial Capacity Gain

For LiNi0.5Co0.2Mn0.3O2 cathodes operated at 4.5 V cutoff, 1% TMSP addition yields an immediate 10.2% increase in initial discharge capacity (173.4 → 191.0 mAh g⁻¹) [1]. Procurement should prioritize TMSP for cells targeting high energy density where this capacity uplift justifies the additive cost and where HF-scavenging (rather than passive film-forming) is the primary degradation mitigation strategy [2].

Cycle Life Extension in High-Voltage NMC/Graphite Systems

When long cycle life is the primary procurement driver, TMSP delivers an absolute 13.9 percentage point improvement in capacity retention after 100 cycles at 1C (90.9% vs 77.0%) [1]. This translates to extended calendar life and reduced replacement frequency in applications such as EV batteries and grid storage. However, where ultimate coulombic efficiency is paramount, TMSPi may offer superior performance [2].

HF Mitigation in Electrolytes Prone to Acidification

In electrolyte systems where HF generation from LiPF6 hydrolysis drives transition metal dissolution and capacity fade, TMSP functions as an efficient HF chemical scavenger, as confirmed by OEMS detection of Me3SiF formation and decreased POF3 evolution [1]. Procurement should consider TMSP when HF scavenging is the dominant design requirement, particularly in systems where TMSPi's alternative decomposition pathways are undesirable [2].

Technical Documentation Hub

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